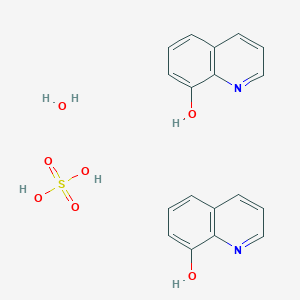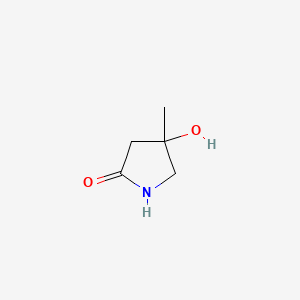
8-Quinolinol hemisulfate
Vue d'ensemble
Description
8-Quinolinol hemisulfate, also known as 8-Hydroxyquinoline hemisulfate, is a monoprotic bidentate chelating agent . It exhibits antiseptic, disinfectant, and pesticide properties, functioning as a transcription inhibitor .
Synthesis Analysis
8-Quinolinol hemisulfate salt (8-OHQ) may be used in the preparation of Cu [8-OHQ] 2, which shows proteasome-inhibitory activity . It dissolves in water at a concentration of 100 mg/ml to form a clear to slightly hazy, yellow to yellow-orange colored solution .
Molecular Structure Analysis
The empirical formula of 8-Quinolinol hemisulfate is C18H14N2O2 · H2SO4 . Its molecular weight is 388.39 . The SMILES string representation is OS(O)(=O)=O.Oc1cccc2cccnc12.Oc3cccc4cccnc34 .
Chemical Reactions Analysis
8-Quinolinol hemisulfate salt (8-OHQ) may be used in the preparation of Cu [8-OHQ] 2, which shows proteasome-inhibitory activity . A solid-state reaction between zinc hydroxide and 8-quinolinol [8-HQ] has been studied .
Physical And Chemical Properties Analysis
8-Quinolinol hemisulfate is a crystalline substance with a light yellow color . Its empirical formula is C9H7NO · ½H2SO4 and it has a molecular weight of 388.39 .
Applications De Recherche Scientifique
Application in Cancer Research
- Scientific Field: Oncology
- Summary of Application: 8-Quinolinol (8Q) has been used in research to selectively target breast cancer stem cells (CSCs). CSCs are known to sustain cancer maintenance, metastatic dissemination, and drug resistance .
- Methods of Application: The anti-CSC efficacy of 8Q was tested in triple negative breast cancer (TNBC) cell lines using cell viability assays on differentiated cancer cells and CSCs. The effect of 8Q in the cancer stemness features were evaluated using mammosphere growth, cell invasion, migration, and anchorage-independent growth assays .
- Results: Among all tested drug candidates, 8Q showed remarkable specific anti-CSC activity in terms of CSC viability, migration, invasion, and anchorage independent growth reduction in vitro .
Application as Fluorescent Probes
- Scientific Field: Biochemistry
- Summary of Application: 8-Quinolinol derivatives have been used as fluorescent probes of zinc ions in living cells .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Application as Inhibitors against Dinuclear Zinc Hydrolase
- Scientific Field: Biochemistry
- Summary of Application: 8-Quinolinol has been applied as inhibitors against dinuclear zinc hydrolase .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Application as Radioprotectors
- Scientific Field: Radiobiology
- Summary of Application: 8-Quinolinol has been used as radioprotectors that can inhibit apoptosis of radiosensitive normal cells during radiotherapy .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
quinolin-8-ol;sulfuric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7NO.H2O4S.H2O/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4;/h2*1-6,11H;(H2,1,2,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCXJZDIJIVJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369105 | |
| Record name | 8-Quinolinol hemisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Quinolinol hemisulfate | |
CAS RN |
207386-91-2 | |
| Record name | 8-Quinolinol hemisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxyquinoline sulfate monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol](/img/structure/B1586201.png)






![1-[3-(Trifluoromethyl)benzyl]piperazine](/img/structure/B1586213.png)



